molecular formula C22H18N2O4S B2504966 5-(4-methoxyphenyl)-2-phenyl-3-(thiophen-2-yl)-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione CAS No. 474260-19-0

5-(4-methoxyphenyl)-2-phenyl-3-(thiophen-2-yl)-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione

Cat. No.: B2504966
CAS No.: 474260-19-0
M. Wt: 406.46
InChI Key: BBDZXTPMYXECLD-UHFFFAOYSA-N
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Description

5-(4-Methoxyphenyl)-2-phenyl-3-(thiophen-2-yl)-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione is a polycyclic heterocyclic compound featuring a fused pyrrolo-oxazole-dione scaffold. This molecule incorporates three distinct aromatic substituents: a 4-methoxyphenyl group at position 5, a phenyl group at position 2, and a thiophen-2-yl moiety at position 2.

Crystallographic analysis of related compounds (e.g., ) suggests that such molecules adopt puckered conformations in the pyrrolidine ring, with puckering amplitudes influenced by substituent steric effects . The synthesis of these derivatives typically involves cyclocondensation reactions between functionalized amines and diketones, though specific synthetic routes for this compound remain unreported in the provided evidence.

Properties

IUPAC Name

5-(4-methoxyphenyl)-2-phenyl-3-thiophen-2-yl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O4S/c1-27-16-11-9-14(10-12-16)23-21(25)18-19(17-8-5-13-29-17)24(28-20(18)22(23)26)15-6-3-2-4-7-15/h2-13,18-20H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBDZXTPMYXECLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)C3C(N(OC3C2=O)C4=CC=CC=C4)C5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 5-(4-methoxyphenyl)-2-phenyl-3-(thiophen-2-yl)-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione typically involves multi-step organic reactions. One common synthetic route includes the use of 4-methoxyphenyl and thiophene derivatives, which undergo cyclization and subsequent functional group modifications. Reaction conditions often involve the use of catalysts, solvents, and specific temperature controls to ensure high yield and purity .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and controlled temperature environments. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

5-(4-methoxyphenyl)-2-phenyl-3-(thiophen-2-yl)-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression modulation, and metabolic regulation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their differentiating features:

Compound Name / CAS / Ref. Substituents (Positions) Molecular Formula Molecular Weight Key Structural/Biological Notes
Target Compound 5-(4-MeOPh), 2-Ph, 3-(thiophen-2-yl) C₂₃H₁₉N₂O₄S 443.48 g/mol Methoxy group may enhance solubility; thiophene could modulate electronic properties.
[] 5-(4-morpholinylphenyl), 3-(4-pyridinyl) C₂₆H₂₄N₄O₄ 480.50 g/mol Morpholine and pyridine substituents introduce hydrogen-bonding potential; reported in crystallographic studies.
[]: 355115-36-5 2-(4-ClPh), 3-(thiophen-2-yl), 5-(p-tolyl) C₂₂H₁₇ClN₂O₃S 424.90 g/mol Chlorophenyl group increases lipophilicity; crystallographic R-factor = 0.037 .
[]: 1005042-07-8 5-(4-MePh), 3-(isobutyl) C₂₄H₂₄N₂O₄ 428.46 g/mol Isobutyl chain introduces steric bulk; potential pharmacokinetic implications.
[]: 2-Methyl-3-(5-methyl-2-thienyl)-5-phenyl... 2-Me, 3-(5-Me-thienyl) C₁₈H₁₈N₂O₃S 354.41 g/mol Methyl groups reduce polarity; thienyl substitution may influence ring puckering .

Structural and Electronic Comparisons

  • Substituent Effects: The 4-methoxyphenyl group in the target compound contrasts with the 4-morpholinylphenyl group in . Thiophen-2-yl vs. pyridinyl (): Thiophene’s sulfur atom contributes to π-electron delocalization, whereas pyridine’s nitrogen enables Lewis basicity, affecting binding affinity in biological systems.
  • Conformational Analysis :
    • The hexahydro-pyrrolo-oxazole core in analogs (e.g., ) exhibits puckering amplitudes (q ≈ 0.2–0.5 Å) dependent on substituent steric demands . For example, the isobutyl group in may enforce a more flattened conformation compared to the thiophen-2-yl group.

Research Findings and Methodological Considerations

  • Crystallography : Structural data for analogs (e.g., ) were refined using SHELXL , achieving R-factors < 0.05, indicating high precision . The ORTEP-3 software () was employed for visualizing molecular geometry, confirming the bicyclic scaffold’s rigidity.
  • Puckering Analysis : Cremer-Pople parameters () quantify ring puckering in analogs, revealing that electron-withdrawing groups (e.g., chlorophenyl ) increase puckering amplitude due to steric strain .

Biological Activity

5-(4-methoxyphenyl)-2-phenyl-3-(thiophen-2-yl)-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its antitumor properties, mechanism of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a unique structure that incorporates multiple aromatic and heterocyclic components. The molecular formula is C24H21N3O2SC_{24}H_{21}N_{3}O_{2}S with a molecular weight of approximately 475.59 g/mol. The presence of the methoxy group and thiophene ring contributes to its biological activity.

Antitumor Activity

Recent studies have highlighted the antitumor potential of compounds similar to 5-(4-methoxyphenyl)-2-phenyl-3-(thiophen-2-yl)-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione. For instance, pyrrolo[2′,3′:3,4]cyclohepta[1,2-d][1,2]oxazoles demonstrated significant antiproliferative effects across various cancer cell lines in the National Cancer Institute (NCI) drug screening program. These compounds exhibited GI50 values in the nanomolar range (0.08–0.41 μM), indicating potent growth inhibition .

The mechanism of action involves cell cycle arrest and apoptosis induction:

  • Cell Cycle Arrest : Compounds in this class effectively halt cell progression at the G2/M phase.
  • Apoptosis Induction : They activate mitochondrial pathways leading to programmed cell death.
  • Tubulin Polymerization Inhibition : These compounds inhibit tubulin polymerization with IC50 values ranging from 1.9 to 8.2 μM, suggesting a direct impact on microtubule dynamics .

Case Studies

Case Study 1: In Vitro Efficacy
A study evaluated the cytotoxic effects of similar oxazole derivatives on human cancer cell lines. The results indicated that several derivatives had IC50 values lower than 500 nM against lymphoma cells, showcasing their potential as therapeutic agents .

Case Study 2: Structure-Activity Relationship (SAR)
Research into the SAR of pyrrolo[3,4-d][1,2]oxazoles revealed that specific substituents significantly enhance biological activity. For example, substituents like 3,5-dimethoxybenzyl improved antiproliferative effects compared to their parent compounds .

Summary Table of Biological Activities

CompoundActivity TypeIC50 (μM)Notes
Pyrrolo[2′,3′:3,4]cyclohepta[1,2-d][1,2]oxazolesAntitumor0.08–0.41Potent across NCI panel
Similar derivativesLymphoma inhibition<0.5Effective against multiple lines
Tubulin inhibitorsMicrotubule dynamics1.9–8.2Significant impact on polymerization

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